molecular formula C15H22N6 B8557796 6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine CAS No. 596824-17-8

6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine

Cat. No.: B8557796
CAS No.: 596824-17-8
M. Wt: 286.38 g/mol
InChI Key: CQTXNLHTOVDSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C15H22N6 and its molecular weight is 286.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

596824-17-8

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

6-piperidin-1-yl-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H22N6/c1-2-9-20(10-3-1)14-7-6-13-17-18-15(21(13)19-14)12-5-4-8-16-11-12/h6-7,12,16H,1-5,8-11H2

InChI Key

CQTXNLHTOVDSQP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4CCCNC4)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid (2.44 g), 3-chloro-6-hydrazinopyridazine (1.34 g), WSCD hydrochloride (2.13 g) and methylene chloride (60 ml) was stirred at room temperature for 16 hours. The reaction solution was concentrated under reduced pressure and extracted with ethyl acetate. The extract was washed successively with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resultant reside was combined with acetic acid (80 ml), stirred at 100° C. for 2 days, and then the solvent was distilled off under reduced pressure. The resultant crude crystals were washed with ethanol, and stirred with heating under reflux in piperidine (10 ml) for 3 hours. The reaction solution was concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: chloroform:methanol=97:3). The resultant colorless solids were combined with ethanol (40 ml) and 10% palladium-carbon (150 mg), and stirred under hydrogen atmosphere at room temperature for 6 hours, and then the catalyst was filtered off. The resultant filtrate was concentrated under reduced pressure to obtain 6-piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine (1.18 g) as a colorless amorphous.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One

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